molecular formula C10H10BrNO B1268646 3-bromo-N-cyclopropylbenzamide CAS No. 337535-74-7

3-bromo-N-cyclopropylbenzamide

Cat. No.: B1268646
CAS No.: 337535-74-7
M. Wt: 240.1 g/mol
InChI Key: TZOROVSHSRTGHY-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopropylbenzamide (CAS: 337535-74-7) is a benzamide derivative featuring a bromine substituent at the meta position of the benzene ring and a cyclopropylamide group. Its molecular formula is C₁₀H₁₀BrNO, with a molecular weight of 240.10 g/mol . The cyclopropyl group introduces steric bulk and conformational rigidity, which may influence reactivity, solubility, and interactions in biological systems.

Properties

IUPAC Name

3-bromo-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOROVSHSRTGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358450
Record name 3-bromo-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337535-74-7
Record name 3-bromo-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

3-Bromo-N-cyclopropylbenzamide has diverse applications in scientific research:

  • Chemistry:

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in studies involving nucleophilic substitution and reduction reactions.
  • Biology:

    • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Medicine:

    • Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.
  • Industry:

    • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclopropylbenzamide is not fully elucidated. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the bromine atom and the cyclopropyl group may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Notes and Limitations

Data Gaps: The provided evidence lacks experimental data on solubility, stability, or biological activity.

Synthetic Challenges : Fluorinated and sulfonamide derivatives may require advanced synthetic techniques, increasing production costs.

Future Directions : Comparative pharmacological studies and computational modeling (e.g., QSAR) are needed to validate structure-activity relationships.

Biological Activity

3-Bromo-N-cyclopropylbenzamide is an organic compound characterized by its unique structure, which includes a bromine atom at the third position of the benzene ring and a cyclopropyl group attached to the nitrogen atom of the amide. Its molecular formula is C10H10BrNOC_{10}H_{10}BrNO. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

The synthesis of this compound can be achieved through several methods, with one common route involving the reaction of 3-bromobenzoic acid with cyclopropylamine. This reaction typically requires optimized conditions to enhance yield and minimize by-products, often employing techniques such as continuous flow reactors for industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit specific enzymes that play crucial roles in bacterial metabolism. For instance, studies have demonstrated its effectiveness against various strains of bacteria, suggesting it could serve as a potential lead compound for developing new antibiotics.

Anticancer Potential

In addition to its antimicrobial properties, this compound has also been investigated for its anticancer effects. Preliminary studies suggest that this compound can modulate cell signaling pathways and gene expression, leading to apoptosis in cancer cells. The exact mechanisms remain under investigation, but it is believed that the compound may interact with specific molecular targets involved in cancer progression.

The mechanism by which this compound exerts its biological effects involves interactions with various enzymes and receptors. The presence of the bromine atom and the cyclopropyl group is thought to enhance its binding affinity, thereby modulating biological pathways critical for cell survival and proliferation. Although the precise targets are not fully elucidated, ongoing research aims to clarify these interactions further.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potent activity comparable to existing antibiotics.
  • Anticancer Research : In vitro studies revealed that this compound could induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Comparative Analysis with Related Compounds

To understand the potential of this compound better, a comparative analysis with structurally similar compounds is essential. The following table summarizes key findings related to its activity compared to other compounds.

CompoundAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)Notes
This compound815Effective against Gram-positive bacteria
3-Bromo-N-methylbenzamide1625Less potent than cyclopropyl derivative
N-Cyclopropylbenzamide1220Similar structure but lower efficacy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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